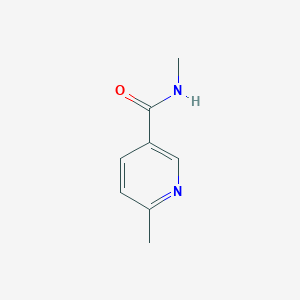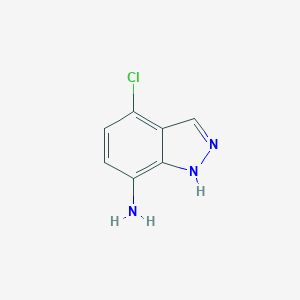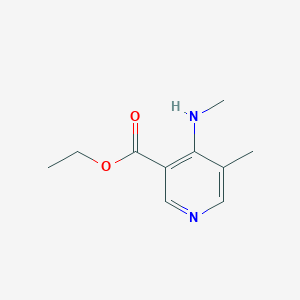
Ethyl 5-methyl-4-(methylamino)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-4-(methylamino)nicotinate, also known as Mexidol or Emoxypine, is a synthetic compound that belongs to the class of antioxidant drugs. It was first synthesized in 1983 by a group of Russian scientists and has since been used for various medical purposes.
Wirkmechanismus
The exact mechanism of action of Ethyl 5-methyl-4-(methylamino)nicotinate is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the modulation of oxidative stress, the regulation of neurotransmitter systems, and the inhibition of inflammatory mediators. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, and to modulate the activity of NMDA receptors. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
Ethyl 5-methyl-4-(methylamino)nicotinate has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance the recovery of neurological function after injury. It has also been shown to improve the metabolic profile, reduce oxidative stress, and enhance the immune response. Additionally, it has been shown to have a protective effect on the liver and to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ethyl 5-methyl-4-(methylamino)nicotinate in lab experiments has several advantages and limitations. One of the main advantages is its antioxidant and neuroprotective properties, which make it a useful tool for studying oxidative stress and neurological disorders. It is also relatively easy to administer and has a low toxicity profile. However, one of the main limitations is its limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-methyl-4-(methylamino)nicotinate. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and cancer. Additionally, there is a need for further research to elucidate its mechanism of action and to identify potential side effects. Finally, there is a need for more clinical trials to evaluate its safety and efficacy in humans.
Conclusion
Ethyl 5-methyl-4-(methylamino)nicotinate is a synthetic compound with potential therapeutic applications. It has been extensively studied for its antioxidant, anxiolytic, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to modulate multiple pathways involved in oxidative stress, neurotransmission, and inflammation. It has several advantages and limitations for use in lab experiments, and there are several future directions for its study. Overall, Ethyl 5-methyl-4-(methylamino)nicotinate is a promising compound that warrants further investigation.
Synthesemethoden
The synthesis of Ethyl 5-methyl-4-(methylamino)nicotinate involves the reaction of 3-methylpyridine-5-carboxylic acid with ethyl chloroformate and methylamine. The resulting compound is then subjected to various purification steps, including recrystallization and chromatography, to obtain the final product. The synthesis of Ethyl 5-methyl-4-(methylamino)nicotinate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-4-(methylamino)nicotinate has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anxiolytic, neuroprotective, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of various medical conditions, such as ischemic stroke, traumatic brain injury, and alcohol withdrawal syndrome. Several clinical trials have been conducted to evaluate the safety and efficacy of Ethyl 5-methyl-4-(methylamino)nicotinate in humans.
Eigenschaften
CAS-Nummer |
110960-69-5 |
|---|---|
Produktname |
Ethyl 5-methyl-4-(methylamino)nicotinate |
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6-12-5-7(2)9(8)11-3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ZBFXJQMNWULIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Synonyme |
3-Pyridinecarboxylicacid,5-methyl-4-(methylamino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



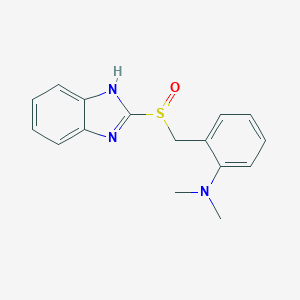
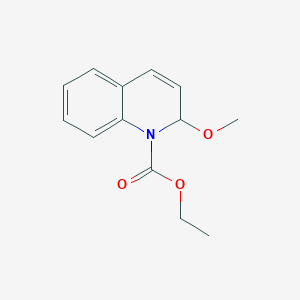
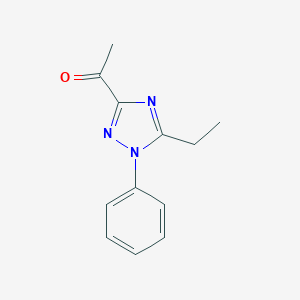

![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)

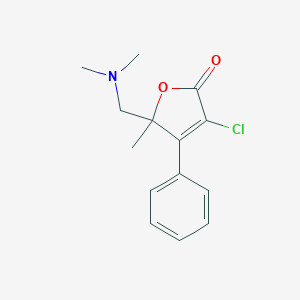
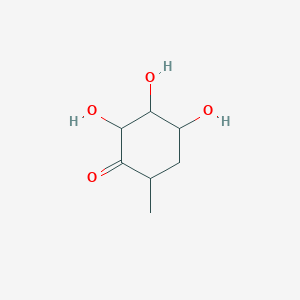
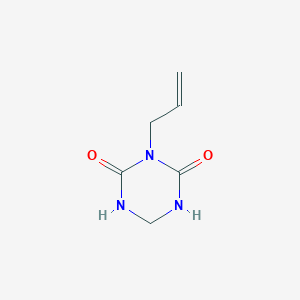
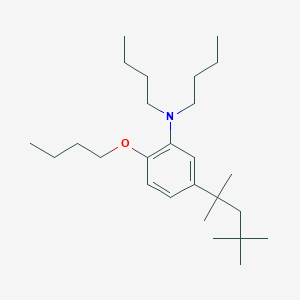
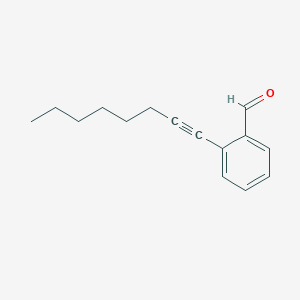
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
